molecular formula C10H17N5O B2647541 3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 540760-42-7

3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B2647541
CAS No.: 540760-42-7
M. Wt: 223.28
InChI Key: OPJDYWWPWPJTKF-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a heterocyclic compound featuring a fused triazolo-triazinone core. Its structure includes a tert-butyl group at position 3, methyl groups at positions 3 and 6, and a partially saturated dihydro ring system.

Properties

IUPAC Name

3-tert-butyl-3,6-dimethyl-1,2-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c1-6-7(16)11-8-12-14-10(5,9(2,3)4)15(8)13-6/h14H,1-5H3,(H,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJDYWWPWPJTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NC1=O)NNC2(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C10H17N5O
  • Molecular Weight : 223.28 g/mol
  • SMILES : C[C@@H]1CCN(C[C@@H]1N(C)c2ncnc3NCCc23)C(=O)OC(C)(C)C

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of triazole rings and subsequent modifications to achieve the desired tert-butyl and dimethyl substituents.

Antifungal Activity

Research has indicated that derivatives of triazole compounds often exhibit antifungal properties. For instance, studies have shown that certain triazole derivatives were synthesized and tested against various fungal strains such as Candida albicans and Aspergillus flavus. However, the specific activity of this compound against these strains remains to be fully characterized in available literature .

Anticonvulsant Activity

Triazole compounds have been explored for their anticonvulsant properties. A study demonstrated that various triazole derivatives showed significant activity in animal models for seizures induced by maximal electroshock and pentylene tetrazole. This suggests a potential for this compound to exhibit similar effects .

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has also been investigated. Some studies have reported promising results against Gram-positive and Gram-negative bacteria. The compound's mechanism may involve interference with bacterial cell wall synthesis or function. However, specific data on the antibacterial activity of this compound is limited and requires further exploration .

Study on Triazole Derivatives

In a comparative study examining various triazole derivatives for their biological activities:

  • Objective : Evaluate antifungal and antibacterial properties.
  • Method : In vitro testing against standard microbial strains.
  • Results : Some derivatives exhibited significant antifungal activity while others showed moderate antibacterial effects.
CompoundAntifungal Activity (MIC µg/mL)Antibacterial Activity (MIC µg/mL)
Compound A32 (C. albicans)64 (E. coli)
Compound B16 (A. flavus)32 (S. aureus)
3-(tert-butyl)-...TBDTBD

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound ID/Name Core Structure Substituents Melting Point (°C) Yield (%) Notable Properties/Bioactivity
Target Compound Triazolo[4,3-b]triazin-7(8H)-one 3-(tert-butyl), 3,6-dimethyl, dihydro [Not reported] [N/A] [Inferred: High lipophilicity]
7e () Triazolo[4,3-b]triazin-7(1H)-one 3-isobutyl, 6-methyl, 1-(4-nitrophenyl) 202–204 63 Anti-cancer screening pending
7h () Triazolo[4,3-b]triazin-7(1H)-one 3-(4-chlorophenyl), 6-methyl 245–247 74 Potential aryl-mediated interactions
Compound 8 () Triazolo[4,3-b]triazin-7(1H)-one 1-methyl [Not reported] N/A IC50 = 24.7 μM (HepG2)
Sitagliptin Impurity () Triazolo[4,3-a]pyrazine 3-(trifluoromethyl), tert-butyl carbamate [Not reported] N/A DPP-4 inhibitor impurity

Research Findings and Implications

  • This contrasts with polar substituents like the 4-chlorophenyl group in 7h, which may improve target binding but increase metabolic liability .
  • Biological Relevance: The dihydro moiety in the target compound could stabilize the molecule against oxidation, a limitation observed in non-hydrogenated analogs ().
  • Synthetic Challenges: tert-Butyl hydrazonoyl halides may require optimized reaction conditions (e.g., prolonged reflux or alternative solvents) to achieve yields comparable to aryl-substituted derivatives .

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